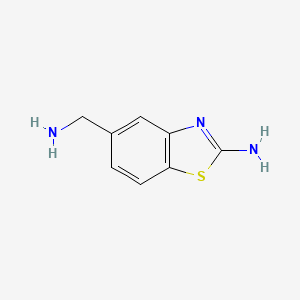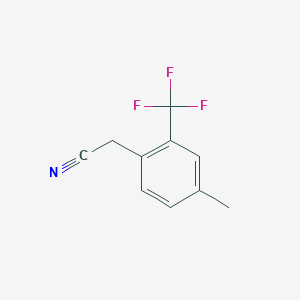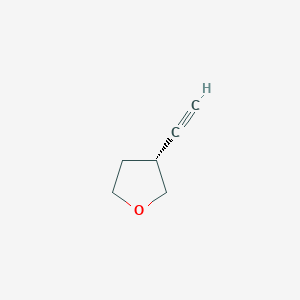![molecular formula C12H14O2S B13890933 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B13890933.png)
8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene: is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene typically involves the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone under acidic conditions to form the spiro linkage.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction. This involves the use of a thiophene derivative and a suitable coupling agent, such as a palladium catalyst, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form thiols or other reduced products.
Substitution: The thiophene ring can undergo substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced spiro compounds
Substitution: Halogenated or nitrated thiophene derivatives
Wissenschaftliche Forschungsanwendungen
8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene
- 8-Methyl-1,4-dioxaspiro[4.5]dec-6-en-8-yl phenyl sulfone
- 8-Allyl-1,4-dioxaspiro[4.5]dec-6-en-8-yl phenyl sulfone
Uniqueness
8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C12H14O2S |
|---|---|
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
8-thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C12H14O2S/c1-4-12(13-6-7-14-12)5-2-10(1)11-3-8-15-9-11/h1,3,8-9H,2,4-7H2 |
InChI-Schlüssel |
GQPJIZHJOZELPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC=C1C3=CSC=C3)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


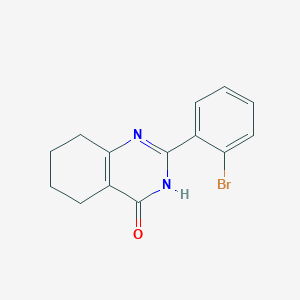

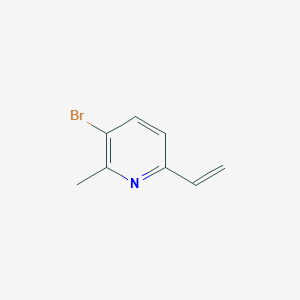
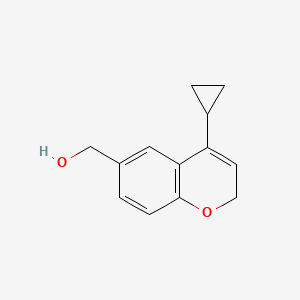
![3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one](/img/structure/B13890871.png)
![1,3a,5,7a-Tetrahydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13890878.png)

![N'-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13890890.png)
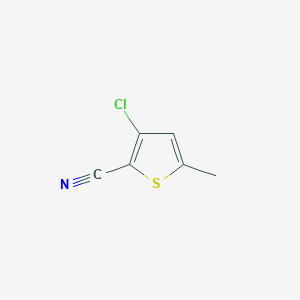
![N-(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B13890907.png)
![4-Oxaspiro[2.5]octan-7-amine](/img/structure/B13890920.png)
